molecular formula C11H10N2O2 B017777 3-Phthalimidoazetidine CAS No. 104390-83-2

3-Phthalimidoazetidine

Cat. No.: B017777
CAS No.: 104390-83-2
M. Wt: 202.21 g/mol
InChI Key: CCUNVVKGBQMMQU-UHFFFAOYSA-N
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Description

3-Phthalimidoazetidine is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21. It is a useful intermediate in the synthesis of polypeptides and other complex organic molecules . The compound features a phthalimide group attached to an azetidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phthalimidoazetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods typically require specific reaction conditions, such as the use of microwave irradiation and specific catalysts like alumina.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of dichloromethane, ether, ethyl acetate, and methanol as solvents .

Chemical Reactions Analysis

Types of Reactions

3-Phthalimidoazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the phthalimide group to other functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions often require specific conditions such as controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the azetidine ring.

Scientific Research Applications

3-Phthalimidoazetidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Phthalimidoazetidine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and induce cellular processes that lead to its desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simple azetidine ring without the phthalimide group.

    Phthalimide: The phthalimide group without the azetidine ring.

    N-Substituted Azetidines: Azetidine derivatives with various substituents on the nitrogen atom.

Uniqueness

3-Phthalimidoazetidine is unique due to the presence of both the phthalimide group and the azetidine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .

Properties

IUPAC Name

2-(azetidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNVVKGBQMMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629991
Record name 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104390-83-2
Record name 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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